molecular formula C18H31ClN2O2S B223486 N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide CAS No. 195199-95-2

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide

Cat. No. B223486
M. Wt: 338.5 g/mol
InChI Key: AGVNHDNTFYHZNL-QGZVFWFLSA-N
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Description

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as Suvorexant, which is a medication used for the treatment of insomnia. However,

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment

    • Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine derivative substituted with benzenesulfonamide groups. This compound shows potential as a Type II photosensitizer for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Molecular Docking and Bioassay Studies as Cyclooxygenase-2 Inhibitor

    • Al-Hourani et al. (2016) conducted synthesis, crystal structure analysis, and molecular docking studies of a benzenesulfonamide derivative as a potential inhibitor of the cyclooxygenase-2 enzyme, although it showed no significant inhibition potency (Al-Hourani et al., 2016).
  • Anti-HIV Activity

    • A study by Pomarnacka (2007) described the synthesis of 4-chloro-2-mercapto-N-benzenesulfonamide derivatives showing in vitro anti-HIV potency (Pomarnacka, 2007).
  • Photocatalytic Applications

    • Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents and investigated its suitability for photocatalytic applications due to its photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
  • Antimicrobial and Fungicidal Activity

    • Hassan et al. (2009) prepared and evaluated pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moiety, showing promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
  • Inhibitors of Kynurenine 3-Hydroxylase

    • Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, important for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
  • DNA Binding and Anticancer Activity

    • González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, analyzing their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes showed potential in causing cell death mainly by apoptosis in human tumor cells (González-Álvarez et al., 2013).
  • Urease Inhibition

    • Hamad et al. (2020) synthesized Schiff base derivatives of benzenesulfonamide as urease inhibitors, showing moderate to strong inhibitory activity, suggesting potential as novel scaffolds for urease inhibition (Hamad et al., 2020).
  • Spectroscopic and Molecular Structure Investigations

    • Rublova et al. (2017) synthesized two isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into the molecular-electronic structure and kinetics of substitution reactions in aqueous solutions (Rublova et al., 2017).
  • Potential as Anticancer and Radioprotective Agents

    • Ghorab et al. (2008) reported the synthesis of novel quinolines incorporating benzenesulfonamide, evaluated for their anticancer activity and radioprotective effects against γ-irradiation (Ghorab et al., 2008).
  • Antimicrobial Activities of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives

    • Sojitra et al. (2016) developed a methodology for synthesizing benzenesulfonamide derivatives with significant antimicrobial activities, especially potent against bacteria (Sojitra et al., 2016).
  • Antibacterial Agents and Enzyme Inhibitors

    • Abbasi et al. (2017) synthesized N-substituted benzenesulfonamide derivatives, displaying potent antibacterial properties and moderate lipoxygenase enzyme inhibition (Abbasi et al., 2017).

properties

IUPAC Name

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18/h5-7,14-15,17H,8-13H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNHDNTFYHZNL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029788
Record name N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide

CAS RN

195199-95-2
Record name N,3-Dimethyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195199-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 258719
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195199952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-258719
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF43CP5LXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OI Hernández‐Abreu… - Clinical and …, 2020 - Wiley Online Library
Our group has previously shown in pithed rats that the cardiac sympathetic drive, which produces tachycardic responses, is inhibited by 5‐HT via the activation of prejunctional 5‐HT 1B/…
Number of citations: 2 onlinelibrary.wiley.com

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